molecular formula Ce B080170 Cerium CAS No. 13550-45-3

Cerium

Cat. No. B080170
Key on ui cas rn: 13550-45-3
M. Wt: 140.12 g/mol
InChI Key: GWXLDORMOJMVQZ-UHFFFAOYSA-N
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Patent
US04845201

Procedure details

1.14 mmole of anthracene is reacted with 4.57 m atoms of cerium as powder in 7.5 ml of DME in the conditions of example 9 with application of ultrasound, thus producing anthracenecerium. After action of a methanol excess and the usual treatment, 9,10-dihydroanthracene was isolated with a yield of 59%.
Quantity
1.14 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[Ce].CO>COCCOC>[CH:4]1[C:5]2[CH2:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:13][C:14]=2[CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
1.14 mmol
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ce]
Name
Quantity
7.5 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus producing anthracenecerium

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2CC3=CC=CC=C3CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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